3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Description
This compound belongs to the 1,2,4-triazole-5-thione family, characterized by a triazole core with a thione group at position 3. Its structure includes a 2-chlorophenyl substituent at position 3 and an (E)-configured Schiff base at position 4, derived from 3,5-dibromo-2-hydroxybenzaldehyde.
Properties
CAS No. |
478254-46-5 |
|---|---|
Molecular Formula |
C15H9Br2ClN4OS |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Br2ClN4OS/c16-9-5-8(13(23)11(17)6-9)7-19-22-14(20-21-15(22)24)10-3-1-2-4-12(10)18/h1-7,23H,(H,21,24)/b19-7+ |
InChI Key |
FKVIGHYUJNJWOJ-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide under basic conditions to form the 1,2,4-triazole-5-thione core.
Introduction of the chlorophenyl group: This step involves the substitution reaction of the triazole core with 2-chlorobenzyl chloride in the presence of a base.
Formation of the Schiff base: The final step involves the condensation reaction between the triazole derivative and 3,5-dibromo-2-hydroxybenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. The compound has been synthesized and tested for its effectiveness against various bacterial and fungal strains. For instance, new Mannich bases derived from this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were characterized using techniques such as UV, FT-IR, and NMR spectroscopy .
Antioxidant Properties
Research has indicated that triazole derivatives can act as antioxidants. The compound's structure allows it to scavenge free radicals effectively, which is essential in preventing oxidative stress in biological systems. Studies have shown that modifications to the triazole ring can enhance antioxidant activity significantly .
Anti-inflammatory Effects
Some derivatives of 1,2,4-triazoles have been reported to exhibit anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in treating inflammatory diseases .
Anticancer Potential
Triazole-containing compounds have been investigated for their anticancer properties. Some studies suggest that they can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and the activation of apoptotic pathways.
Fungicides
The antifungal properties of triazole derivatives make them suitable candidates for use as fungicides in agriculture. Their ability to inhibit fungal growth can help protect crops from various fungal diseases, thereby improving yield and quality .
Plant Growth Regulators
Research indicates that certain triazole compounds can act as plant growth regulators by modulating hormonal pathways in plants. This application could lead to enhanced growth rates and improved resistance to environmental stressors .
Synthesis of Coordination Compounds
The unique chemical structure of triazoles allows them to form coordination complexes with various metal ions. These complexes can be used in catalysis and as materials with specific electronic or optical properties.
Development of Sensors
Triazole derivatives are also being explored for their potential use in developing sensors due to their ability to interact with various analytes through coordination chemistry. This application is particularly relevant in environmental monitoring and biomedical diagnostics .
Case Study 1: Antimicrobial Activity Assessment
A study synthesized several Mannich bases from the compound and evaluated their antimicrobial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antimicrobial effects, suggesting potential for development into pharmaceutical agents .
Case Study 2: Antioxidant Activity Evaluation
In another investigation, the antioxidant capacity of the synthesized triazole derivatives was assessed using DPPH radical scavenging assays. The results showed that certain modifications to the triazole structure significantly enhanced antioxidant activity, indicating potential applications in health supplements or functional foods .
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
2.1.1. 3-(3-Chlorophenyl)-4-[(E)-(2-Hydroxy-3,5-Diiodophenyl)Methylideneamino]-1H-1,2,4-Triazole-5(4H)-Thione
- Substituents : 3-chlorophenyl (position 3), diiodo-hydroxybenzylidene (position 4).
- Key Differences: Replacement of bromine with iodine increases molecular weight (I: 127 vs. The hydroxyl group at position 2 enables hydrogen bonding similar to the target compound but with heavier halogen atoms affecting electronic delocalization .
2.1.2. 3-(2-Chlorophenyl)-4-[(E)-(4-Chlorophenyl)Methylideneamino]-1H-1,2,4-Triazole-5-Thione
- Substituents : 2-chlorophenyl (position 3), 4-chlorophenyl (position 4).
Alkoxy/Hydroxy-Substituted Derivatives
2.2.1. 5-(3-Chlorophenyl)-4-[(E)-(2,5-Dimethoxyphenyl)Methylideneamino]-4H-1,2,4-Triazole-3-Thiol
- Substituents : 3-chlorophenyl (position 3), 2,5-dimethoxybenzylidene (position 4).
- Key Differences : Methoxy groups are electron-donating, stabilizing the imine linkage through resonance. This contrasts with the electron-withdrawing bromine and hydroxyl groups in the target compound, which may reduce electron density on the triazole ring .
2.2.2. 3-(2-Chlorophenyl)-4-[(E)-(4-Propoxyphenyl)Methylideneamino]-1H-1,2,4-Triazole-5-Thione
- Substituents : 2-chlorophenyl (position 3), 4-propoxybenzylidene (position 4).
- Key Differences : The propoxy chain introduces lipophilicity, enhancing membrane permeability compared to the target compound’s polar bromine and hydroxyl groups. This may favor pharmacokinetic properties in drug design .
Mixed Functional Group Derivatives
5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione
3-(2-Bromophenyl)-4-Substituted-1H-1,2,4-Triazole-5(4H)-Thiones
- Substituents : 2-bromophenyl (position 3), variable groups (position 4).
- Key Differences: Bromine at position 2 (vs.
Structural and Spectral Data Comparison
Key Findings and Implications
Electronic Effects : Bromine and hydroxyl groups in the target compound enhance electron-withdrawing and hydrogen-bonding capabilities, contrasting with methoxy or propoxy groups in analogs, which prioritize lipophilicity .
Spectral Signatures : The C=S stretch (~1240–1250 cm⁻¹) is consistent across derivatives, while halogen-specific peaks (C-Br: ~650 cm⁻¹; C-I: ~620 cm⁻¹) aid structural identification .
Biological Activity
The compound 3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.07 g/mol. The structure includes a triazole ring and multiple substituents that enhance its biological activity.
Biological Activity Overview
The biological activities of triazole derivatives are well-documented, including their anticancer, antimicrobial, antifungal, and anti-inflammatory properties. The specific compound in focus has shown promising results in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a class of 1,2,4-triazole-3-thione derivatives demonstrated significant inhibition against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values ranging from 6.2 µM to 43.4 µM . The compound's ability to inhibit cell proliferation is attributed to its interaction with critical cellular pathways involved in cancer progression.
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. The compound has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics . The mechanism often involves disrupting cell wall synthesis or interfering with metabolic pathways in bacteria.
Anti-inflammatory Effects
Research indicates that triazole compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This effect is particularly relevant in diseases characterized by chronic inflammation.
The exact mechanism of action for this specific triazole derivative involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the neddylation process, which is crucial for tumor growth and fibrosis .
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Cardiac Fibrosis Model : In an in vivo study involving cardiac fibroblast activation induced by Ang II/TGFβ, the compound effectively reduced fibrosis and remodeling by inhibiting cullin 3 neddylation .
- Cytotoxicity Testing : A cytotoxic evaluation against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines showed low toxicity at concentrations above 100 µM for most derivatives tested .
Data Summary Table
| Biological Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HCT-116 | 6.2 | Cell proliferation inhibition |
| Anticancer | T47D | 43.4 | Apoptosis induction |
| Antimicrobial | Various Bacteria | Varies | Cell wall synthesis disruption |
| Anti-inflammatory | In vivo model | N/A | Cytokine inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
